molecular formula C6H15ClGe B1583768 Triethylchlorogermane CAS No. 994-28-5

Triethylchlorogermane

Cat. No. B1583768
CAS RN: 994-28-5
M. Wt: 195.26 g/mol
InChI Key: CZKMPDNXOGQMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethylchlorogermane, also known as Triethylgermanium Chloride, is a chemical compound with the molecular formula C6H15ClGe . It is a colorless to almost colorless clear liquid .


Physical And Chemical Properties Analysis

Triethylchlorogermane is a liquid at 20 degrees Celsius . It has a boiling point of 176 °C, a specific gravity of 1.16 (20/20), and a refractive index of 1.46 . It should be stored under inert gas and conditions to avoid include moisture sensitivity .

Scientific Research Applications

Synthesis and Structural Studies

Triethylchlorogermane has been studied for its synthesis and structural properties. In one study, Trichlorogermane triethylaminate [HGeCl3·NEt3] was synthesized, and its structure investigated using NMR and IR spectroscopy and quantum chemistry, revealing two minima on the potential energy surface (Ignat’ev et al., 2018). Additionally, the interaction of dicyclopentadienyltitanium dichloride with bis(triethylgermyl)-cadmium and -mercury in benzene solution produced triethylchlorogermane, among other compounds, highlighting its role in organometallic chemistry (Razuvaev et al., 1975).

Application in Nanotechnology

Triethylchlorogermane has applications in nanotechnology, particularly in the synthesis of germanium nanoparticles. Ge nanoparticles with sizes from 1 to 15 nm were synthesized by thermal decomposition of germane precursors including trichlorogermane, demonstrating the material's utility in creating nanoscale materials (Zaitseva et al., 2006).

Organogermanium Chemistry

Triethylchlorogermane is involved in various reactions within organogermanium chemistry. For instance, the reaction of bis(triethylgermyl)cadmium with bromobenzene under UV light forms triethylbromogermane and triethylphenylgermane, showcasing its reactivity and importance in creatingcomplex organogermanium compounds (Vyazankin et al., 1965).

Photochemical Studies

In the realm of photochemistry, triethylchlorogermane plays a role in the study of aryl-substituted trigermanes. Photolysis of these compounds led to the generation of germylenes, which react to form various chlorogermanes. This area of research offers insights into the behavior of germanium compounds under photochemical conditions (Mochida et al., 1990).

Investigation of Interactions

The interaction of trichlorogermane with aromatic compounds has been studied, revealing its ability to add at aromatic multiple bonds. This research contributes to our understanding of how germanium compounds interact with organic molecules, potentially offering insights into new synthetic pathways (Kolesnikov et al., 1966).

Organometallic Complexes

Triethylchlorogermane also finds application in the synthesis of organometallic complexes. For instance, it has been used in the preparation of organogermanium (carbonyl)-ruthenium and -osmium complexes, demonstrating its versatility in complex metal-organic synthesis (Knox & Stone, 1971).

Safety And Hazards

Triethylchlorogermane is classified as a flammable liquid and vapor . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

properties

IUPAC Name

chloro(triethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKMPDNXOGQMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049382
Record name Triethylgermanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylgermanium chloride

CAS RN

994-28-5
Record name Chlorotriethylgermane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=994-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorotriethylgermane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 994-28-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethylgermanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorotriethylgermane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.376
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROTRIETHYLGERMANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M5C1118J0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylchlorogermane
Reactant of Route 2
Triethylchlorogermane
Reactant of Route 3
Triethylchlorogermane
Reactant of Route 4
Triethylchlorogermane
Reactant of Route 5
Triethylchlorogermane
Reactant of Route 6
Triethylchlorogermane

Citations

For This Compound
56
Citations
EJ Bulten, W Drenth - Journal of Organometallic Chemistry, 1973 - Elsevier
… two products, one of which had a retention time similar to that of triethylchlorogermane. Careful fractionation gave 2.6 g (85%) of triethylchlorogermane, bp. .57”/ 16 mmHg, ni” 1.4590 …
Number of citations: 20 www.sciencedirect.com
CW Gerow - 1956 - search.proquest.com
Ever since Winkler (150) in 1887 reported the r1. rst organogermanium compound, tetraethylgermane, the primary method for the preparation of te trasubstituted germanes has be en …
Number of citations: 7 search.proquest.com
EJ Bulten, JG Noltes - … des Travaux Chimiques des Pays‐Bas, 1972 - Wiley Online Library
A full report is given of our investigations into the synthesis of a series of linear peralkylpolygermanes, both by reacting organohalogenogermanes with alkali metals and by …
Number of citations: 15 onlinelibrary.wiley.com
Z Pacl, M Jakoubkova, R Řeřicha… - Collection of …, 1971 - cccc.uochb.cas.cz
… Triethylchlorogermane was prepared by the redistribution reaction of tetraethyl germane … fractionated under reduced pressure, yielding the pure triethylchlorogermane (56-58C/13 Torr). …
Number of citations: 22 cccc.uochb.cas.cz
M Dahrouch, M Rivière-Baudet, H Gornitzka… - Journal of …, 1998 - Elsevier
… 4) can rationalize the formation of 1 from 2: (i) a disproportionation of 2 giving back cyanamide along with 1; (ii) the reaction of 2 with the triethylchlorogermane which is present in the …
Number of citations: 12 www.sciencedirect.com
GA Razuvaev, VN Latyaeva, LI Vishinskaya… - Journal of …, 1975 - Elsevier
… metallic mercury quantitatively, titanocene monochloride and triethylchlorogermane. The reaction of … slowly to yield metallic cadmium, triethylchlorogermane and Cp 2 TiCl(GeEt 3 ). …
Number of citations: 13 www.sciencedirect.com
NS Vyazankin, GA Razuvaev, VT Bychkov… - Bulletin of the Academy …, 1966 - Springer
… When based on one experiment, we isolated 3.08 g (41.0%) of triethylchlorogermane with 66-68 (20 ram); riD2~ 1.4600, which agrees with the literature data [101, and 2.14 g (55.0%) …
Number of citations: 3 link.springer.com
OA Kruglaya, BI Petrov, GN Bortnikov… - Bulletin of the Academy …, 1971 - Springer
… We obtained 1.88 g (90.0%) of triethylchlorogermane with bp 70-75 ~ (15 ram); n~ 1.4631, and 2.49 g (64.3%) of (II) with bp 137-139 ~ (13 ram); n~ 1.5160. From [9]: bp 120-122 ~ (6 …
Number of citations: 4 link.springer.com
NS Vyazankin, GA Razuvaev, VT Bychkov - … of the Academy of Sciences of …, 1965 - Springer
… was accompanied by the liberation of 3,06 g (71%) mercury and 1,60 g (82%) cadmium chloride The organic layer was fractionated, We obtained 1,29 g (81%) triethylchlorogermane …
Number of citations: 3 link.springer.com
FE Baz, M Riviere-Baudet, C Chazalettte… - … , Sulfur, and Silicon …, 2000 - Taylor & Francis
… , the final products are halogermylamine 2 and triethylchlorogermane. Compound 2 can be … the starting materials are recovered unchanged which means that triethylchlorogermane in …
Number of citations: 6 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.